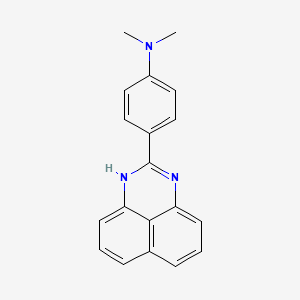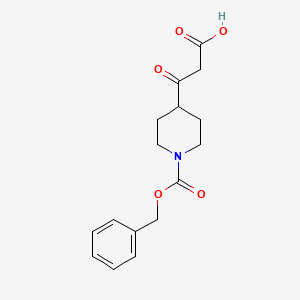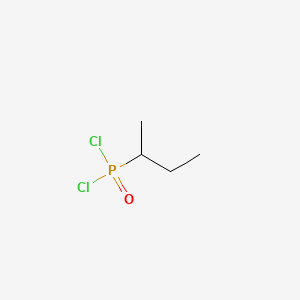
Butan-2-ylphosphonic dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
sec-Butyldichlorophosphine oxide is a chemical compound with the molecular formula C4H9Cl2OP. It is a secondary phosphine oxide, which means it contains a phosphorus atom bonded to two chlorine atoms and an oxygen atom, with a sec-butyl group attached to the phosphorus. This compound is known for its use in various chemical reactions and applications, particularly in the field of asymmetric catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sec-Butyldichlorophosphine oxide typically involves the reaction of sec-butylphosphine with chlorine gas. The reaction is carried out under controlled conditions to ensure the selective formation of the dichlorophosphine oxide. The general reaction can be represented as follows:
sec-Butylphosphine+Cl2→sec-Butyldichlorophosphine oxide
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of sec-Butyldichlorophosphine oxide may involve larger-scale reactions with more sophisticated equipment to handle the reactive chlorine gas safely. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
sec-Butyldichlorophosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form phosphine oxides or phosphonic acids.
Reduction: Reduction reactions can convert the dichlorophosphine oxide to phosphines or other reduced phosphorus compounds.
Substitution: The chlorine atoms in sec-Butyldichlorophosphine oxide can be substituted with other nucleophiles, such as alkyl or aryl groups, to form a variety of phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a wide range of phosphine derivatives.
科学研究应用
sec-Butyldichlorophosphine oxide has several scientific research applications, including:
Asymmetric Catalysis: It is used as a ligand in asymmetric catalytic reactions to produce chiral compounds with high enantioselectivity.
Material Science: The compound is utilized in the synthesis of advanced materials, such as phosphine-containing polymers and coordination complexes.
Pharmaceutical Chemistry: sec-Butyldichlorophosphine oxide is employed in the synthesis of bioactive molecules and pharmaceutical intermediates.
Agrochemistry: It is used in the development of agrochemicals, including pesticides and herbicides.
作用机制
The mechanism of action of sec-Butyldichlorophosphine oxide involves its ability to act as a ligand and form coordination complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific catalytic reaction being performed.
相似化合物的比较
Similar Compounds
tert-Butyldichlorophosphine oxide: Similar in structure but with a tert-butyl group instead of a sec-butyl group.
Di-tert-butylchlorophosphine: Contains two tert-butyl groups and one chlorine atom bonded to phosphorus.
tert-Butylphosphonic dichloride: Contains a tert-butyl group and two chlorine atoms bonded to phosphorus.
Uniqueness
sec-Butyldichlorophosphine oxide is unique due to its specific sec-butyl group, which imparts distinct steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in asymmetric catalysis and other applications.
属性
CAS 编号 |
4707-94-2 |
|---|---|
分子式 |
C4H9Cl2OP |
分子量 |
174.99 g/mol |
IUPAC 名称 |
2-dichlorophosphorylbutane |
InChI |
InChI=1S/C4H9Cl2OP/c1-3-4(2)8(5,6)7/h4H,3H2,1-2H3 |
InChI 键 |
MLPCTVGPECIIGS-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)P(=O)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,3]Oxazolo[3,2-a]pyridin-4-ium](/img/structure/B14751436.png)
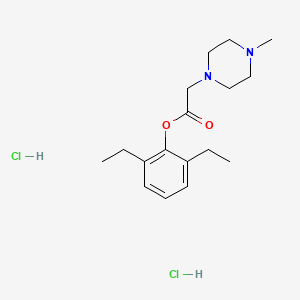
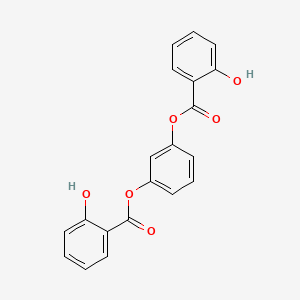
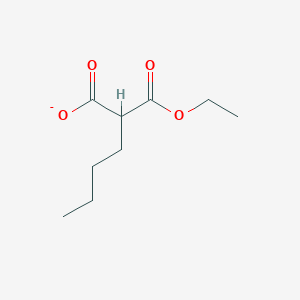
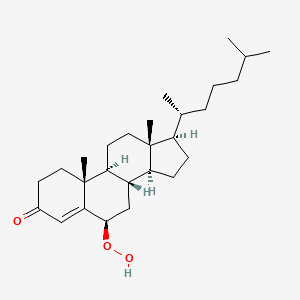
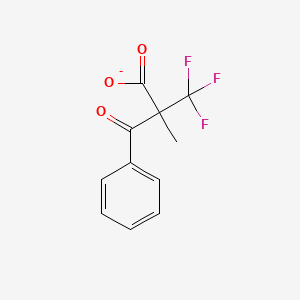
![(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol](/img/structure/B14751471.png)
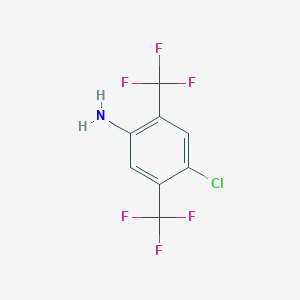
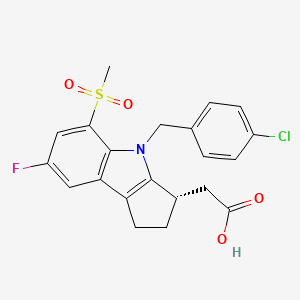

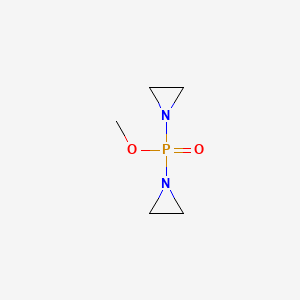
![(2E)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonen-1-yl]-5-oxocyclopentyl]-2-heptenoic Acid](/img/structure/B14751499.png)
